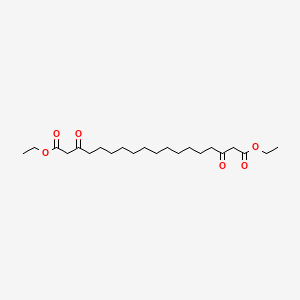
1-(Benzyloxy)-8-chloro-2-methoxy-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-8-chloro-2-methoxy-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-8-chloro-2-methoxy-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Substituents: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while methoxylation can be done using methanol in the presence of a catalyst.
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the phenothiazine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzyloxy)-8-chloro-2-methoxy-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The benzyloxy, chloro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide for methoxylation or benzyl chloride for benzyloxylation are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-8-chloro-2-methoxy-10H-phenothiazine has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Phenothiazine derivatives are known for their pharmacological activities, including antipsychotic, antiemetic, and antimicrobial properties. Research on this compound may lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-8-chloro-2-methoxy-10H-phenothiazine involves its interaction with molecular targets in biological systems. Phenothiazines are known to interact with dopamine receptors, which play a crucial role in their antipsychotic effects. The compound may also interact with other receptors and enzymes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core.
Thioridazine: Another antipsychotic with structural similarities.
Promethazine: An antiemetic and antihistamine with a phenothiazine structure.
Uniqueness
1-(Benzyloxy)-8-chloro-2-methoxy-10H-phenothiazine is unique due to its specific substituents, which may confer distinct chemical and biological properties. The presence of the benzyloxy group, in particular, can influence its lipophilicity and interaction with biological targets, potentially leading to novel applications and effects.
Propiedades
Número CAS |
823802-29-5 |
|---|---|
Fórmula molecular |
C20H16ClNO2S |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
8-chloro-2-methoxy-1-phenylmethoxy-10H-phenothiazine |
InChI |
InChI=1S/C20H16ClNO2S/c1-23-16-8-10-18-19(20(16)24-12-13-5-3-2-4-6-13)22-15-11-14(21)7-9-17(15)25-18/h2-11,22H,12H2,1H3 |
Clave InChI |
ANQKKEUNMHDBIF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)SC3=C(N2)C=C(C=C3)Cl)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)
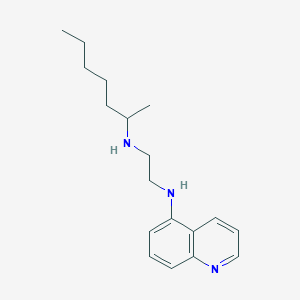
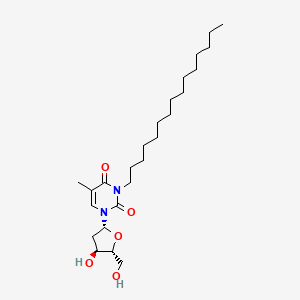
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
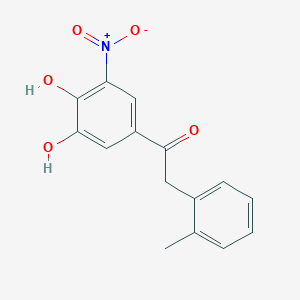
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
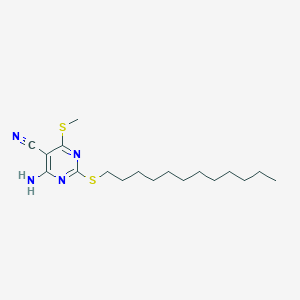
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)
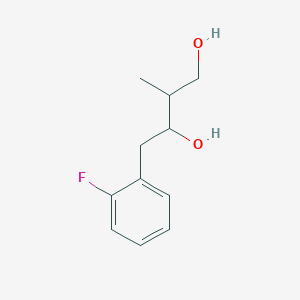
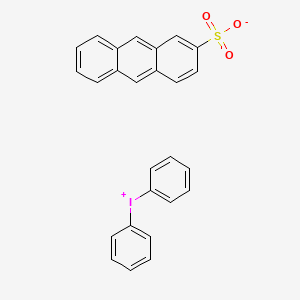
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
